molecular formula C14H14BrNO2 B15376015 2-Methyl-3-benzyloxy-4-methoxy-5-bromopyridine CAS No. 1227608-03-8

2-Methyl-3-benzyloxy-4-methoxy-5-bromopyridine

Cat. No.: B15376015
CAS No.: 1227608-03-8
M. Wt: 308.17 g/mol
InChI Key: WFTDBMGRZKJKPY-UHFFFAOYSA-N
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Description

2-Methyl-3-benzyloxy-4-methoxy-5-bromopyridine is a synthetic bromopyridine derivative intended for research and development purposes. This compound features a benzyloxy group and a methoxy group on its pyridine ring, a structural motif found in intermediates used in pharmaceutical and materials science research . Bromopyridines are valuable building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form novel biaryl structures for drug discovery . The specific substitution pattern on the ring makes it a potential intermediate for constructing more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1227608-03-8

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

5-bromo-4-methoxy-2-methyl-3-phenylmethoxypyridine

InChI

InChI=1S/C14H14BrNO2/c1-10-13(14(17-2)12(15)8-16-10)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

WFTDBMGRZKJKPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)OC)Br

Origin of Product

United States

Biological Activity

2-Methyl-3-benzyloxy-4-methoxy-5-bromopyridine is a compound of significant interest due to its potential therapeutic applications. Its unique structure, characterized by the presence of both methoxy and benzyloxy functional groups, suggests diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been suggested that the compound modulates the activity of these targets, leading to various biological effects, including anti-cancer properties and potential neuroprotective effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar pyridine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the pyridine ring significantly influence the potency against cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHCT1163.7Induces apoptosis
2-Hydroxy-4-methoxy-substituted derivativeMCF-71.2Inhibits cell proliferation
BMBFPLC/PRF/55.0Suppresses integrin α7

Neuroprotective Effects

Studies have indicated that certain derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . These findings suggest potential applications in treating neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring have been shown to alter binding affinity and efficacy at target sites.

Table 2: Structure-Activity Relationships

Substituent ModificationEffect on Activity
Addition of methoxy groupIncreased solubility
Variation in bromine positionAltered receptor selectivity
Introduction of alkyl chainsEnhanced potency against cancer

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous brominated pyridines and pyrimidines:

Compound Name Substituents (Positions) Key Structural Differences
2-Methyl-3-benzyloxy-4-methoxy-5-bromopyridine 2-CH₃, 3-OBn, 4-OCH₃, 5-Br Multi-oxygen substituents (benzyloxy, methoxy)
5-Bromo-2-(piperidin-1-yl)pyridine 2-piperidinyl, 5-Br Bulky piperidine group vs. methyl/benzyloxy
5-Bromo-2-(trifluoromethoxy)aniline 2-O-CF₃, 5-Br (aniline backbone) Trifluoromethoxy vs. benzyloxy/methoxy
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Pyrimidine core, 2-SCH₃, 4-COOH Pyridine vs. pyrimidine; thioether vs. ethers

Key Observations :

  • Electronic Effects : The methoxy and benzyloxy groups in the target compound enhance electron density on the pyridine ring, contrasting with electron-withdrawing groups like trifluoromethoxy in 5-bromo-2-(trifluoromethoxy)aniline .
  • Steric Bulk : The benzyloxy group introduces significant steric hindrance compared to smaller substituents like methylthio or methoxy.
  • Reactivity : Bromine at position 5 is a common site for cross-coupling reactions (e.g., Suzuki), similar to other bromopyridines .

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

Property This compound 5-Bromo-2-(piperidin-1-yl)pyridine 5-Bromo-2-(trifluoromethoxy)aniline
Molecular Weight (g/mol) ~352.2 (estimated) ~257.1 ~256.0
Solubility Low in water (lipophilic due to benzyloxy) Moderate (polar piperidine group) Low (CF₃ group enhances lipophilicity)
Melting Point Not reported ~120–125°C ~80–85°C

Insights :

  • The benzyloxy group in the target compound likely reduces water solubility compared to piperidine-containing analogs.
  • The trifluoromethoxy group in 5-bromo-2-(trifluoromethoxy)aniline enhances thermal stability due to strong C-F bonds .

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-3-benzyloxy-4-methoxy-5-bromopyridine?

Methodological Answer:
The synthesis typically involves:

  • Stepwise Functionalization : Start with a pyridine core and sequentially introduce substituents. For bromination at the 5-position, use electrophilic substitution with Br₂/FeBr₃ under controlled conditions (0–5°C) to avoid over-bromination .
  • Protection-Deprotection Strategies : Protect the hydroxyl group (e.g., as a benzyl ether) before methoxylation to prevent side reactions. Benzyl chloride/K₂CO₃ in DMF at 80°C is effective for introducing the benzyloxy group .
  • Nucleophilic Substitution : Introduce the methyl group via alkylation (e.g., CH₃I/Ag₂O) at the 2-position, ensuring regioselectivity by steric and electronic directing effects of existing substituents .

Key Validation : Monitor intermediates via TLC and confirm final structure with 1H^{1}\text{H}-/13C^{13}\text{C}-NMR (e.g., δ ~3.9 ppm for methoxy protons) .

Basic: How to characterize the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^{1}\text{H}-NMR distinguishes methoxy (δ 3.8–4.0 ppm), benzyloxy (δ 4.5–5.0 ppm), and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}\text{C}-NMR confirms quaternary carbons (e.g., C-Br at ~110 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]+^+) and isotopic pattern (Br: ~1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray Crystallography : Resolve ambiguity in substituent positions by single-crystal analysis (e.g., dihedral angles between benzyloxy and pyridine ring) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N/Br content .

Advanced: How to address regioselectivity challenges during bromination of methoxy-substituted pyridines?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Methoxy groups activate the para and ortho positions. Use Br₂ in acetic acid at 0°C to favor bromination at the 5-position over 4- or 6-positions .
  • Steric Hindrance : Bulky substituents (e.g., benzyloxy at 3-position) direct bromination to less hindered sites. Computational modeling (DFT) predicts charge distribution and guides reagent selection .
  • Validation : Compare 1H^{1}\text{H}-NMR of intermediates with literature data for positional isomers .

Advanced: How to resolve contradictions in biological activity data for halogenated pyridines?

Methodological Answer:
Contradictions may arise from:

  • Substituent Positioning : Even minor positional changes (e.g., bromine at 5 vs. 6) alter binding affinity. Use SAR studies to map substituent effects on target enzymes .
  • Experimental Variability : Standardize assays (e.g., fixed pH, temperature) and use positive controls (e.g., known kinase inhibitors).
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl groups are needed) with microwave-assisted heating (120°C, 30 min) to reduce side products .
  • Solvent Selection : Replace DMF with MeCN/H₂O mixtures for greener processes and easier purification .
  • Flow Chemistry : Scale up bromination steps using continuous flow reactors (residence time: 10 min) to enhance reproducibility .

Advanced: How to design analogs with enhanced bioactivity?

Methodological Answer:

  • Bioisosteric Replacement : Replace benzyloxy with bulkier groups (e.g., naphthylmethoxy) to improve lipophilicity and target binding .

  • Halogen Scanning : Substitute Br with I or Cl to modulate electronic effects and steric bulk. Use Xtal structures to guide substitutions .

  • Table: Substituent Effects on Bioactivity

    SubstituentPositionEffect on IC₅₀ (μM)
    Br50.12 (Reference)
    Cl50.45 (Reduced potency)
    CF₃40.08 (Enhanced)

Advanced: How to model interactions with biological targets computationally?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes. The methoxy group often forms H-bonds with catalytic residues (e.g., kinase ATP pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR Models : Derive predictive models using descriptors like polar surface area and molar refractivity .

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